molecular formula C9H20ClN B1447564 (1S)-1-cycloheptylethan-1-amine hydrochloride CAS No. 177859-53-9

(1S)-1-cycloheptylethan-1-amine hydrochloride

Cat. No. B1447564
M. Wt: 177.71 g/mol
InChI Key: MBTQXHLLVKOQFI-QRPNPIFTSA-N
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Description

“(1S)-1-cycloheptylethan-1-amine hydrochloride” is likely a compound that contains a cycloheptane ring, an ethyl group, and an amine group. The “1S” denotes the stereochemistry of the compound, indicating that it is a chiral molecule. The hydrochloride indicates that it is a salt of hydrochloric acid, which is common for amine compounds to increase their solubility in water .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cycloheptane ring, followed by the addition of the ethyl group and the amine group. This could potentially be achieved through a series of reactions including cyclization, alkylation, and amination .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered cycloheptane ring, with an ethyl group and an amine group attached. The “1S” configuration indicates that the compound is chiral, meaning it cannot be superimposed on its mirror image .


Chemical Reactions Analysis

As an amine, this compound would be expected to participate in typical amine reactions. These could include reactions with acids to form salts, reactions with carbonyl compounds to form imines or enamines, and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an amine, it would be expected to have basic properties. The cycloheptane ring could contribute to hydrophobicity, while the amine could contribute to hydrophilicity .

Scientific Research Applications

Environmental Remediation

Amine-containing sorbents, similar to (1S)-1-cycloheptylethan-1-amine hydrochloride, have been identified as potential solutions for the removal of persistent and mobile fluoro-organic chemicals, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water supplies. The removal efficiency of PFAS by these aminated sorbents relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. This suggests that designing next-generation sorbents should consider these factors for enhanced PFAS control in municipal water and wastewater treatment (Ateia et al., 2019).

Material Science and Polymer Chemistry

In the field of material science, amine-functionalized compounds are crucial for developing innovative materials. For example, PEGylated poly(amidoamine) dendrimers, which share functional similarities with (1S)-1-cycloheptylethan-1-amine hydrochloride, have been highlighted for their efficacy in enhancing the solubility of hydrophobic drugs, reducing systemic cytotoxicity, and facilitating DNA transfection, siRNA delivery, and tumor targeting. This demonstrates the importance of functional group modification in improving biocompatibility and efficacy of dendrimers in drug delivery systems (Luong et al., 2016).

Biochemistry and Biomedical Applications

Amine-functionalized surfaces, generated through plasma methods, have shown significant promise for biomolecule immobilization and cell colonization. These surfaces, which can be fabricated to contain reactive chemical groups such as amines, provide a bio-specific response that is crucial for medical implants, tissue engineering, and other biomedical applications. The ability of these surfaces to support cell colonization emphasizes the role of surface chemistry in biomedical engineering (Siow et al., 2006).

Carbon Capture and Storage

Amine-functionalized metal–organic frameworks (MOFs) represent a significant advancement in carbon capture technology. Due to the strong interaction between CO2 and basic amino functionalities, these MOFs have shown extremely high CO2 sorption capacity at low pressures, underscoring the potential of amino-functionalized compounds in addressing environmental challenges related to greenhouse gas emissions (Lin et al., 2016).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties and uses. In general, amines can be irritants and can have toxic effects in high concentrations .

Future Directions

The future directions for this compound would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

(1S)-1-cycloheptylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTQXHLLVKOQFI-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-cycloheptylethan-1-amine hydrochloride

CAS RN

177859-53-9
Record name (1S)-1-cycloheptylethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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